![molecular formula C16H26N2O4S B1438357 tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate CAS No. 94374-22-8](/img/structure/B1438357.png)
tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate
Overview
Description
“tert-butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate” is a chemical compound with the molecular formula C16H26N2O4S and a molecular weight of 342.45 g/mol . It is used in research and is not for human or veterinary use .
Molecular Structure Analysis
The molecular structure of “tert-butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate” consists of a tert-butyl group, an ornithine group, and a 4-methylphenylsulfonyl group . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule was synthesized.Scientific Research Applications
Reactions with Arylsulfonyl Compounds
Stoyanovich, Gol'dfarb, and Chermanova (1973) investigated reactions involving tert-butyl arylsulfonyl compounds, revealing unique behavior in the cleavage of the tert-butyl-sulfonyl group, which contrasts with reactions involving benzene and thiophene series sulfones. This study highlights the distinct chemical properties of tert-butyl phenyl sulfones and their derivatives (Stoyanovich, Gol'dfarb, & Chermanova, 1973).
Oxidation of Sulfides and Sulfoxides
Wang, Lente, and Espenson (2002) demonstrated that tert-butyl hydroperoxide (TBHP) efficiently converts various sulfides to sulfoxides and sulfones. This research provides insights into the chemical transformations involving tert-butyl derivatives in oxidation reactions (Wang, Lente, & Espenson, 2002).
Synthesis of Sulfinyl-Containing Compounds
Wei and Sun (2015) explored the use of sulfoxides bearing a tert-butyl group for synthesizing a range of sulfinic acid amides and other sulfoxide derivatives. This study demonstrates the versatility of tert-butyl sulfoxides as starting points in organic synthesis (Wei & Sun, 2015).
Nickel-Catalyzed Cyclopropanation
Gai, Julia, and Verpeaux (1991) researched the use of tert-butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, in nickel-catalyzed cyclopropanation of alkenes. This application underscores the role of tert-butyl sulfone derivatives in facilitating unique reactions in organic chemistry (Gai, Julia, & Verpeaux, 1991).
Chemiluminescence Studies
Watanabe et al. (2010) conducted studies on the singlet oxygenation of tert-butyl-substituted dihydrothiophenes, leading to various sulfoxide derivatives. These findings contribute to understanding the chemical behavior of tert-butyl sulfoxides under specific conditions, including their potential applications in chemiluminescence (Watanabe et al., 2010).
N-(Boc) Nitrones and Organic Synthesis
Guinchard, Vallée, and Denis (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which behave as N-(Boc)-protected nitrones. This research is significant for organic synthesis, showcasing the diverse applications of tert-butyl phenylsulfonyl compounds in constructing complex molecules (Guinchard, Vallée, & Denis, 2005).
Mechanism of Action
Target of Action
It is suggested that the compound may be involved in the inhibition of certain kinases , which play crucial roles in cellular signal transduction.
Mode of Action
Given its potential role as a kinase inhibitor , it may interact with its targets by binding to the active site of the kinase, thereby preventing the transfer of phosphate groups to substrate molecules. This can result in changes in cellular signaling pathways.
Biochemical Pathways
, kinase inhibitors generally impact a variety of cellular processes. These include cell growth, differentiation, and apoptosis, among others .
Result of Action
As a potential kinase inhibitor , it may lead to alterations in cellular signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-5-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-5-6-14(17)15(19)22-16(2,3)4/h7-10,14,18H,5-6,11,17H2,1-4H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCGEVZTZQOLK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC[C@@H](C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


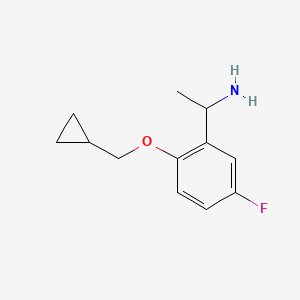
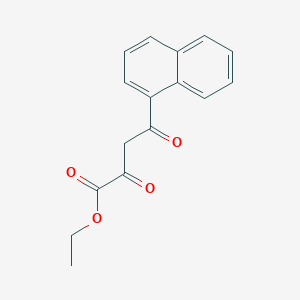
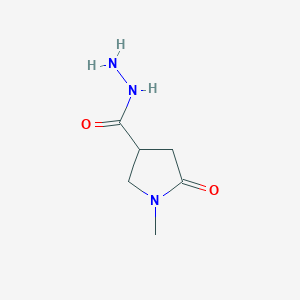
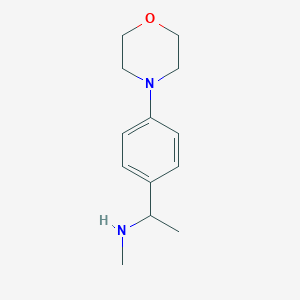
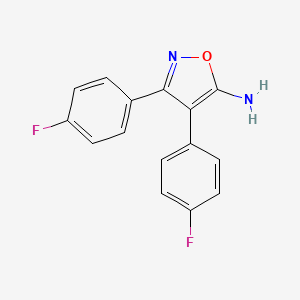
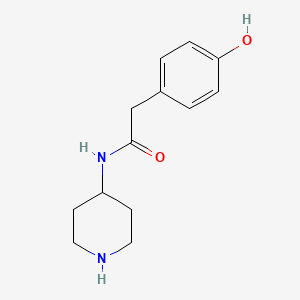

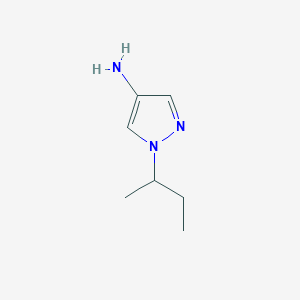
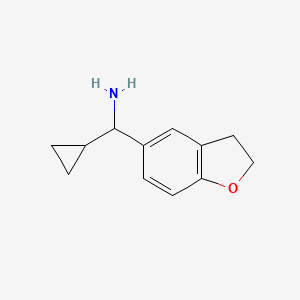
![4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1438290.png)
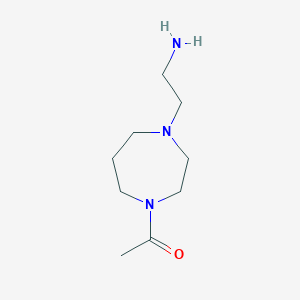
![[2-(Morpholin-4-yl)cyclopentyl]methanamine](/img/structure/B1438294.png)


